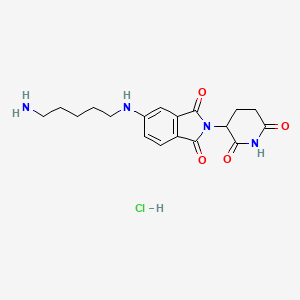
Pomalidomide-5-C5-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5-C5-NH2 (hydrochloride) is a derivative of Pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. This compound is specifically designed as a cereblon (CRBN) ligand, which is used in the recruitment of CRBN protein. It can be linked to a protein ligand via a linker to form proteolysis-targeting chimeras (PROTACs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C5-NH2 (hydrochloride) typically involves the modification of Pomalidomide. The process includes the introduction of a pentylamine group at the 5th position of the Pomalidomide molecule. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Pomalidomide-5-C5-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Pomalidomide-5-C5-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form PROTACs
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are commonly used
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide-5-C5-NH2, which can be further used in scientific research and drug development .
科学的研究の応用
Pomalidomide-5-C5-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential in cancer therapy, particularly in the development of targeted therapies.
Industry: Utilized in the production of PROTACs for targeted protein degradation
作用機序
Pomalidomide-5-C5-NH2 (hydrochloride) exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins, which are then ubiquitinated and subsequently degraded by the proteasome. This mechanism is particularly useful in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory effects.
Lenalidomide: Another derivative of Thalidomide, with enhanced anti-cancer properties.
Pomalidomide: The base compound for Pomalidomide-5-C5-NH2, used in multiple myeloma treatment
Uniqueness
Pomalidomide-5-C5-NH2 (hydrochloride) is unique due to its specific design for use in PROTAC technology. Its ability to recruit CRBN protein and form stable complexes with target proteins makes it a valuable tool in targeted protein degradation research .
特性
分子式 |
C18H23ClN4O4 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
5-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-8-2-1-3-9-20-11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)21-16(14)24;/h4-5,10,14,20H,1-3,6-9,19H2,(H,21,23,24);1H |
InChIキー |
IFCYILIKWPEZTC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


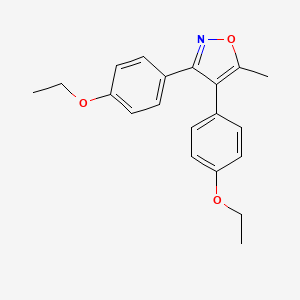
![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
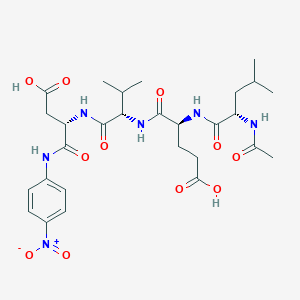
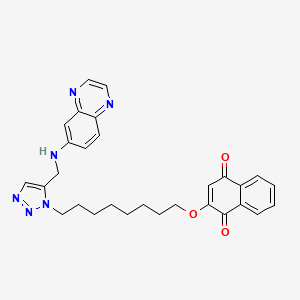
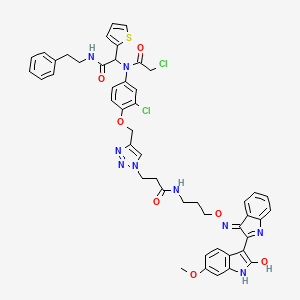
![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
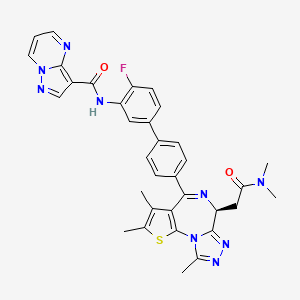
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)
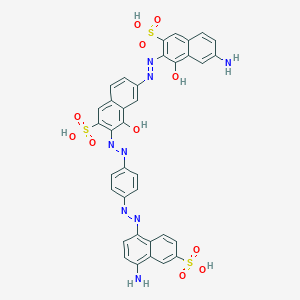
![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)
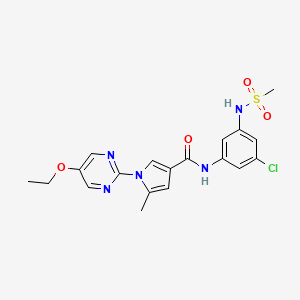
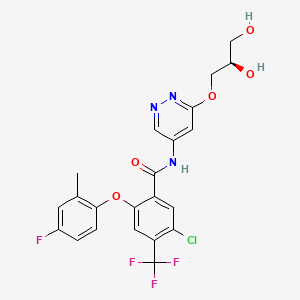
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
